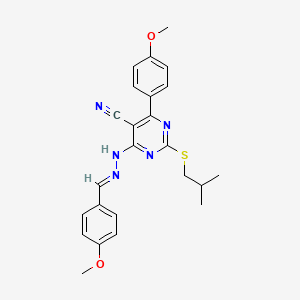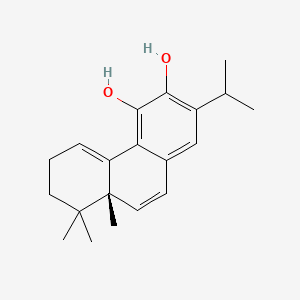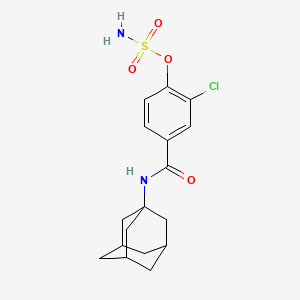
Steroid sulfatase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Steroid sulfatase-IN-3 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which are precursors to biologically active estrogens and androgens .
Métodos De Preparación
The synthesis of Steroid sulfatase-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core steroid structure through various organic reactions such as aldol condensation, Michael addition, and cyclization.
Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity. This may involve reactions such as sulfonation, esterification, and amination.
Análisis De Reacciones Químicas
Steroid sulfatase-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases
Aplicaciones Científicas De Investigación
Steroid sulfatase-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of steroid metabolism and the role of steroid sulfatase in various biochemical pathways.
Biology: It is used to investigate the physiological and pathological roles of steroid sulfatase in different tissues and organs.
Industry: It is used in the development of new drugs and therapeutic agents targeting steroid sulfatase.
Mecanismo De Acción
Steroid sulfatase-IN-3 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of steroid sulfates into their active forms, reducing the levels of biologically active estrogens and androgens. The inhibition of steroid sulfatase can disrupt the growth of hormone-dependent tumors and other pathological conditions associated with elevated steroid levels .
Comparación Con Compuestos Similares
Steroid sulfatase-IN-3 is unique compared to other steroid sulfatase inhibitors due to its high potency and selectivity. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for breast and prostate cancer.
667 COUMATE: An irreversible steroid sulfatase inhibitor with a phenol sulfamate ester as its active pharmacophore.
Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a dual mechanism of action for the treatment of hormone-dependent cancers.
This compound stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound for scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C17H21ClN2O4S |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
[4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate |
InChI |
InChI=1S/C17H21ClN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |
Clave InChI |
FEJKGMZPNSBOTF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
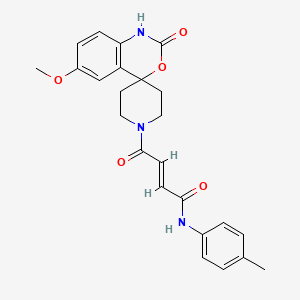


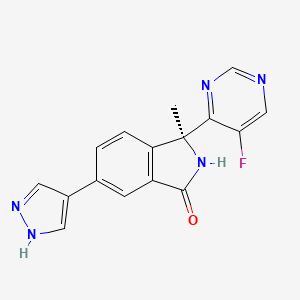

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
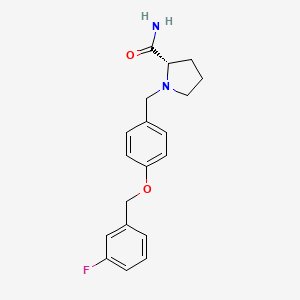


![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
